Tenamfetamine

説明

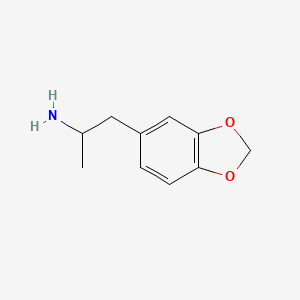

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBVGZWCFBOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859958 | |

| Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

157 °C at 22 mm Hg; 80-90 °C at 0.2 mm Hg | |

| Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Almost colorless oil | |

CAS No. |

4764-17-4 | |

| Record name | 3,4-Methylenedioxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4764-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004764174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4764-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ28FJ27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Methylenedioxyamphetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Analog Design for Research Applications

Established Synthetic Methodologies for Tenamfetamine

The synthesis of this compound can be achieved through various established chemical routes, primarily utilizing precursors such as safrole and piperonal (B3395001). These methods often involve key chemical transformations to construct the final molecular architecture.

Precursor Chemistry and Reaction Pathways (e.g., Safrole, Piperonal-based Syntheses)

Safrole-based Synthesis:

Safrole, a naturally occurring compound, is a common precursor for the synthesis of this compound. chemeurope.com The synthetic pathway typically begins with the isomerization of safrole to isosafrole. This is followed by the oxidation of isosafrole to yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P). The final step involves the reductive amination of MDP2P with ammonia (B1221849) to produce this compound (MDA). chemeurope.com

Another approach involves the Wacker process, which directly oxidizes safrole to the MDP2P intermediate using a palladium catalyst. safrole.com

Piperonal-based Synthesis:

Piperonal is another key precursor that can be used to synthesize this compound. researchgate.net One established route involves the condensation of piperonal with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene. This intermediate is then reduced to yield this compound. sciencemadness.org

A historical method described by Elks and Hey in 1943 outlines the preparation of 3,4-methylenedioxyphenylisopropylamine (an alternative name for this compound) from piperonal. This synthesis proceeds through the formation of 3,4-methylenedioxybenzyl methyl ketone (MDP2P), which is then converted to this compound via the Leuckart reaction. mdma.ch

| Precursor | Key Intermediate | Final Reaction Step | Reference |

| Safrole | 3,4-methylenedioxyphenyl-2-propanone (MDP2P) | Reductive Amination | chemeurope.com |

| Piperonal | 1-(3,4-methylenedioxyphenyl)-2-nitropropene | Reduction | sciencemadness.org |

| Piperonal | 3,4-methylenedioxybenzyl methyl ketone (MDP2P) | Leuckart Reaction | mdma.ch |

Common Synthetic Approaches in Research Settings (e.g., Amine Alkylation, Reductive Amination)

Reductive Amination:

Reductive amination is a widely employed method for the synthesis of amines, including this compound. libretexts.org This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound (in this case, MDP2P) and an amine (ammonia for this compound), followed by reduction to the corresponding amine. mdma.ch Various reducing agents can be utilized in this process, including sodium borohydride (B1222165) (NaBH4). scribd.com The reaction is typically carried out in a suitable solvent such as methanol. mdma.ch

Amine Alkylation:

Amine alkylation is another fundamental reaction in organic chemistry that can be used to synthesize amines. wikipedia.org This method involves the reaction of an alkyl halide with ammonia or an amine. libretexts.org However, a significant challenge with the alkylation of ammonia is the potential for over-alkylation, leading to the formation of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org Due to this lack of selectivity, direct alkylation of ammonia is often less preferred for the specific synthesis of primary amines like this compound in a laboratory setting. wikipedia.org

Advanced Synthetic Strategies and Stereoselective Preparation

This compound possesses a chiral center, meaning it can exist as two enantiomers, (R)- and (S)-Tenamfetamine. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of the compound for research purposes.

Approaches for Enantiopure this compound Synthesis (e.g., Chiral Auxiliaries, Resolution Techniques)

Chiral Resolution:

One common approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by removing the resolving agent. For structurally related amphetamines, chiral resolving agents like tartaric acid have been utilized. google.com

Chiral Derivatization and Chromatography:

Another technique for separating enantiomers is through the use of a chiral derivatizing agent to form diastereomers that can be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). For instance, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) has been used as a chiral derivatizing agent for the resolution of amphetamine enantiomers. nih.gov Chiral stationary phases in HPLC columns can also be employed to directly separate the enantiomers without prior derivatization. sciex.comnih.gov

| Technique | Principle | Example Application | Reference |

| Chiral Resolution | Formation and separation of diastereomeric salts | Use of tartaric acid for amphetamine analogs | google.com |

| Chiral Derivatization | Formation of diastereomers for chromatographic separation | Marfey's reagent for amphetamine enantiomers | nih.gov |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase | HPLC with chiral columns for amphetamines | sciex.comnih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Analog Design

Principles of SAR Analysis in Understanding Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in its biological effects, researchers can identify key structural features, or pharmacophores, that are essential for activity.

For this compound and its analogs, SAR studies would involve modifying various parts of the molecule, such as:

The Phenyl Ring: Introducing or altering substituents on the aromatic ring can affect the compound's interaction with biological targets.

The Methylenedioxy Group: Modifications to this ring system can influence the compound's metabolic stability and receptor binding.

The Propyl Side Chain: Changes in the length or branching of the alkyl chain can impact potency and selectivity.

The Amino Group: Altering the substitution on the nitrogen atom can significantly change the pharmacological profile.

A study on MDA analogs and related amphetamine-based compounds investigated how structural modifications influenced their pharmacological properties, such as monoamine uptake inhibition and release. nih.gov Such studies provide valuable insights into the structural requirements for specific biological activities and guide the design of new analogs with desired pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that uses statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models can be used to predict the activity of novel compounds before they are synthesized, thereby streamlining the drug discovery and development process.

Impact of Structural Modifications on Compound Functionality

The biological activity of this compound and its analogs is intricately linked to their chemical structure. Modifications to the core phenethylamine (B48288) scaffold can significantly alter their pharmacological profile, including their potency and selectivity as monoamine releasing agents or reuptake inhibitors. Research into the structure-activity relationships (SAR) of this class of compounds has illuminated how specific structural changes influence their interaction with biological targets, primarily the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.

Substitutions on the aromatic ring are a key determinant of a compound's activity. For instance, the methylenedioxy group at the 3 and 4 positions of the phenyl ring in this compound is crucial for its characteristic effects. Altering this group or adding other substituents can drastically change the compound's properties. For example, research on related amphetamine analogs has shown that the nature of substituents at the para- (4-) position of the phenyl ring influences the selectivity for DAT versus SERT. nih.gov A study on para-substituted methcathinone (B1676376) analogs, which share a similar scaffold, found that the steric bulk of the substituent at this position was a key factor in determining this selectivity. nih.gov

Modifications to the alkyl side chain also play a critical role. The α-methyl group, which defines this compound as an amphetamine derivative, is significant for its activity. Increasing the length of this alkyl chain can decrease the compound's ability to cause the release of monoamine neurotransmitters. mdpi.com

Furthermore, substitutions on the terminal amino group lead to distinct pharmacological profiles. The N-methylation of this compound (MDA) to produce MDMA, for example, alters its activity. While both compounds are substrates for monoamine transporters, their relative potencies and effects differ. Further alkylation of the amino group can lead to compounds that no longer produce serotonin release from brain synaptosomes. mdpi.com

Recent research into bioisosteric analogs of the related compound MDMA provides further insight. Replacing the methylenedioxy group with other bioisosteres (such as oxadiazole or thiadiazole rings) can maintain similar activity at SERT and DAT while reducing activity at certain serotonin receptors (5-HT2A/2B/2C). biorxiv.org This demonstrates that targeted structural modifications can be used to fine-tune the pharmacological profile, potentially separating desired transporter interactions from off-target receptor activities. biorxiv.org

The following table summarizes findings from research on amphetamine and MDMA analogs, illustrating how specific structural changes impact biological function.

| Compound | Structural Modification (relative to parent) | Impact on Functionality | Reference |

|---|---|---|---|

| MDMA | N-methylation of this compound (MDA) | Alters relative potency at monoamine transporters. | mdpi.com |

| 4-F MCAT | para-Fluoro substitution on Methcathinone | Higher potency for dopamine release than serotonin release. | nih.gov |

| 4-OCH3 MCAT | para-Methoxy substitution on Methcathinone | Higher potency for serotonin release than dopamine release. | nih.gov |

| ODMA / TDMA | Bioisosteric replacement of methylenedioxy ring in MDMA | Similar activity at SERT and DAT, but reduced activity at 5-HT2A/2B/2C receptors. | biorxiv.org |

Methodologies for Quantitative SAR (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle of QSAR is that the biological activity of a molecule is determined by its structural and physicochemical properties. fiveable.me For this compound and its analogs, QSAR models can be developed to predict pharmacological activities, such as their potency as monoamine releasers or their selectivity for specific transporters. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activity data is required. The data must be reliable, accurate, and cover a significant range of activity values.

Molecular Descriptor Calculation : Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These can be categorized into several types:

Topological (2D) Descriptors : These describe the 2D structure of the molecule, including information on atomic connectivity, such as molecular weight and topological indices. nih.gov

Geometrical (3D) Descriptors : These relate to the 3D conformation of the molecule, considering parameters like steric hindrance and molecular shape. nih.gov

Electronic Descriptors : These quantify electronic properties, such as dipole moment and the distribution of atomic charges, which are crucial for molecular interactions. slideshare.net

Physicochemical Descriptors : Properties like lipophilicity (often represented by the partition coefficient, logP) and molar refractivity are calculated. nih.gov In studies of methcathinone analogs, lipophilicity (πp), electron-withdrawing capacity (σp), and steric bulk (Es) were evaluated as key parameters. nih.gov

Variable Selection and Model Building : From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is done to avoid overfitting and to create a more interpretable model. Statistical methods are then used to build the mathematical model. Common techniques include:

Multiple Linear Regression (MLR) : This method creates a linear equation that relates the most significant descriptors to the biological activity.

Partial Least Squares (PLS) : A statistical method that is useful when the number of descriptors is large or when they are correlated. fiveable.me

Machine Learning Algorithms : More advanced methods like support vector machines and random forests are also employed to capture complex, non-linear relationships. fiveable.me

Model Validation : The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. This is typically done by dividing the initial dataset into a training set (for building the model) and a test set (for evaluating its predictive ability on new compounds). Statistical metrics are used to assess the quality of the model. slideshare.net

A QSAR study on methcathinone analogs, for example, successfully identified a significant correlation between the steric parameter (Es) of substituents at the para-position and both the in vitro selectivity for DAT over SERT and the in vivo behavioral effects related to abuse potential. nih.gov This demonstrates how QSAR can be a powerful tool in medicinal chemistry to guide the design of new research compounds by predicting their activity based on structural features. fiveable.me

Molecular Pharmacology and Receptor Interaction Profiles

Neurotransmitter Transporter Interactions

Tenamfetamine's primary mechanism of action involves its intricate engagement with monoamine neurotransmitter transporters, leading to altered neurotransmitter levels in the synaptic cleft.

Mechanisms as a Serotonin (B10506)–Norepinephrine (B1679862)–Dopamine (B1211576) Releasing Agent (SNDRA)

This compound is classified as a serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.orgfishersci.ca This classification signifies its ability to induce the release of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA), from presynaptic neurons into the synaptic space. wikipedia.orgfishersci.canih.govuni.lu The process of release results in an elevation of extracellular concentrations of these neurotransmitters. uni.lu Research suggests that the empathogenic effects associated with this compound are linked to its capacity to release serotonin. wikipedia.org Furthermore, dopamine release is believed to contribute to its euphoriant effects, while the combined release of dopamine and norepinephrine underlies its psychostimulant properties. wikipedia.orgfishersci.ca

Substrate and Reuptake Inhibition Properties at Monoamine Transporters (e.g., SERT, NET, DAT)

This compound functions as both a substrate and a reuptake inhibitor for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org As a substrate, this compound is actively transported into the presynaptic neuron via these monoamine transporters. uni.luwikipedia.orgciteab.com Once inside the neuronal cytoplasm, it facilitates the reverse transport of endogenous monoamines from intracellular stores back into the synaptic cleft. uni.luwikipedia.org This efflux, coupled with its competitive inhibition of the physiological reuptake of neurotransmitters, collectively leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine. wikipedia.org Studies indicate that the (S)-optical isomer of this compound exhibits a greater affinity for these three monoamine transporters compared to its (R)-optical isomer, contributing to its enhanced psychostimulant potency. wikipedia.org

Table 1: this compound's Interactions with Monoamine Transporters

| Transporter | Interaction Type | Effect on Neurotransmitter Levels | Reference |

| SERT | Substrate, Reuptake Inhibitor, Releasing Agent | Increases extracellular Serotonin | wikipedia.org |

| NET | Substrate, Reuptake Inhibitor, Releasing Agent | Increases extracellular Norepinephrine | wikipedia.org |

| DAT | Substrate, Reuptake Inhibitor, Releasing Agent | Increases extracellular Dopamine | wikipedia.org |

Receptor Agonism and Binding Affinity

Beyond its interactions with neurotransmitter transporters, this compound also directly engages with various G protein-coupled receptors, acting as an agonist or showing binding affinity.

Serotonergic Receptor Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A, 5-HT7)

This compound acts as an agonist at several serotonin receptor subtypes, specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgfishersci.ca Additionally, it demonstrates affinity for the 5-HT1A and 5-HT7 receptors. wikipedia.org The direct agonism of the 5-HT2A receptor is particularly notable, as it is considered to be a key factor in mediating the mild psychedelic effects observed with this compound. wikipedia.orgfishersci.ca Comparative studies suggest that this compound possesses a higher affinity for 5-HT2A receptors than MDMA, which may account for its more pronounced psychedelic-like properties.

Table 2: this compound's Serotonergic Receptor Interactions

| Receptor Subtype | Interaction Type | Role/Effect | Reference |

| 5-HT2A | Agonist, Shows Affinity | Contributes to psychedelic effects; higher affinity than MDMA | wikipedia.orgfishersci.ca |

| 5-HT2B | Agonist, Shows Affinity | wikipedia.orgfishersci.ca | |

| 5-HT2C | Agonist, Shows Affinity | wikipedia.orgfishersci.ca | |

| 5-HT1A | Shows Affinity | wikipedia.org | |

| 5-HT7 | Shows Affinity | wikipedia.org |

Adrenergic Receptor Affinity (e.g., α2A, α2B, α2C)

This compound exhibits affinity for the α2A, α2B, and α2C adrenergic receptor subtypes. wikipedia.org These α2-adrenergic receptors are G protein-coupled receptors that play a crucial role in the regulation of neurotransmitter release within both the central and peripheral nervous systems.

Table 3: this compound's Adrenergic Receptor Affinity

| Receptor Subtype | Interaction Type | Reference |

| α2A | Shows Affinity | wikipedia.org |

| α2B | Shows Affinity | wikipedia.org |

| α2C | Shows Affinity | wikipedia.org |

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

This compound functions as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org TAAR1 is an intracellular receptor, and its activation by agonists, including amphetamine-like compounds, initiates a phosphorylation cascade involving protein kinases. uni.lu This cascade ultimately leads to the phosphorylation of monoamine transporters such as DAT, NET, and SERT, located at the plasma membrane. uni.lu This phosphorylation can result in the reverse transport of monoamines from the neuronal cytoplasm into the synaptic cleft. uni.lu While this compound is characterized as a potent high-efficacy partial agonist or full agonist of rodent TAAR1, its interaction with human TAAR1 is described as that of a much weaker partial agonist or antagonist. wikipedia.org Activation of TAAR1 is also thought to contribute to the auto-inhibition and constraint of effects produced by other amphetamines that act as TAAR1 agonists. wikipedia.org

Table 4: this compound's TAAR1 Agonism

| Receptor | Interaction Type | Species Specificity | Reference |

| TAAR1 | Agonist | Potent high-efficacy partial/full agonist (rodent); weaker partial agonist/antagonist (human) | wikipedia.org |

Comparative In Vitro Receptor Binding and Functional Assays

In vitro assays are crucial for elucidating the precise molecular mechanisms by which a compound interacts with its biological targets. These methodologies provide quantitative measures of a drug's affinity for receptors and transporters, as well as its efficacy and potency in modulating their function.

Methodologies for Determining Receptor Affinities (e.g., Kd, IC50 values)

Receptor affinity, a measure of how strongly a ligand binds to its target, is typically quantified using dissociation constant (Kd) or inhibition constant (Ki) values. drugbank.commeduniwien.ac.at

Dissociation Constant (Kd): Kd represents the equilibrium dissociation constant, reflecting the concentration at which half of the binding sites are occupied by the ligand. A lower Kd indicates a stronger binding affinity. Kd values are often determined through radioligand binding assays, where a labeled ligand competes with the test compound for binding to a receptor or transporter. drugbank.commeduniwien.ac.at

Inhibition Constant (Ki): Ki is a specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme or receptor. It is derived from IC50 values and provides a more direct measure of binding affinity, independent of the assay conditions. meduniwien.ac.at

Characterization of Agonist Efficacy and Potency in Receptor Systems

Beyond binding affinity, the functional impact of a compound on its target is assessed through measures of efficacy and potency.

Half-maximal Inhibitory Concentration (IC50): IC50 is the concentration of a compound required to inhibit a biological process or response by 50%. It is a measure of a compound's potency as an inhibitor. drugbank.comwho.int

Half-maximal Effective Concentration (EC50): EC50 is the concentration of a compound that elicits a half-maximal biological response. For agonists, it quantifies the potency in activating a receptor system. drugbank.comwho.int

This compound functions as a substrate of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), acting as both a reuptake inhibitor and a releasing agent for these monoamines. wikipedia.orgaatbio.com Its affinity and potency at these transporters have been characterized in various in vitro systems, often showing species-specific differences (e.g., rat vs. human transporters).

The reported Ki, IC50, and EC50 values for racemic this compound (MDA) at human and rat monoamine transporters are summarized in the table below.

| Target | Species | Affinity (Ki, nM) | Inhibition (IC50, nM) | Release (EC50, nM) |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | Human | 5,600–>10,000 | 478–4,900 | 160–162 |

| Norepinephrine Transporter (NET) | Human | 13,000 | 150–420 | 47–108 |

| Dopamine Transporter (DAT) | Human | >26,000 | 890–20,500 | 106–190 |

| 5-HT1A Receptor | Human | 3,762–>10,000 | N/A | N/A |

| 5-HT1B Receptor | Human | >10,000 | N/A | N/A |

| 5-HT1D Receptor | Human | >10,000 | N/A | N/A |

| 5-HT1E Receptor | Human | >10,000 | N/A | N/A |

This compound also acts as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. aatbio.comresearchgate.net Notably, MDA exhibits higher efficacy in stimulating the 5-HT2A receptor compared to MDMA, a characteristic believed to contribute to its more pronounced psychedelic effects. researchgate.netnih.gov

Stereoselective Pharmacological Activity

This compound exists as two enantiomers: the R-(-) isomer and the S-(+) isomer. These enantiomers can exhibit distinct pharmacological profiles due to their specific three-dimensional interactions with biological targets.

Differential Effects of this compound Enantiomers on Neurotransmitter Release

Studies investigating the in vitro release of neurotransmitters have revealed stereoselective differences between the enantiomers of this compound. The (+) enantiomers of both MDA and its N-methyl analog, MDMA, have been shown to be more potent than their (-) enantiomeric counterparts in inducing the synaptosomal release of both [3H]serotonin (5-HT) and [3H]dopamine (DA).

More specifically, in rat brain slice assays, the S-(+) isomer of MDA was found to be substantially more potent than the R-(-) isomer in facilitating dopamine release. Interestingly, for serotonin release, no significant stereoselectivity was observed between the MDA enantiomers.

Isomer-Specific Receptor Activation Profiles

The enantiomers of this compound also display differential activation profiles at specific receptor subtypes.

5-HT2A Receptors: In studies examining phosphatidyl inositol (B14025) (PI) hydrolysis in cells expressing 5-HT2A receptors, the R-(-) isomer of MDA demonstrated greater potency in stimulating this pathway compared to the S-(+) isomer. wikipedia.org

5-HT2C Receptors: Both the R-(-) and S-(+) isomers of MDA were found to be equipotent in stimulating PI hydrolysis at 5-HT2C receptors. wikipedia.org

The affinities of MDA isomers for 5-HT2A and 5-HT2C receptors are generally reported to be 2-3 orders of magnitude lower than that of serotonin itself. wikipedia.org

The following table summarizes the comparative effects of this compound enantiomers:

| Pharmacological Aspect | R-(-) Enantiomer | S-(+) Enantiomer | Reference |

|---|---|---|---|

| Potency for 5-HT Release (in vitro) | Less potent than (+) | More potent than (-) | |

| Potency for DA Release (in vitro) | Less potent than (+) | More potent than (-) | |

| Potency at 5-HT2A Receptor (PI hydrolysis) | More potent than S-(+) | Less potent than R-(-) | wikipedia.org |

| Potency at 5-HT2C Receptor (PI hydrolysis) | Equipotent with S-(+) | Equipotent with R-(-) | wikipedia.org |

| Affinity for Monoamine Transporters | Lower affinity | Greater affinity (more potent psychostimulant) | aatbio.com |

Biotransformation and Metabolic Pathways in Research Models

Enzymatic Metabolism Pathways

The metabolism of Tenamfetamine involves key enzymatic pathways, including oxidative reactions catalyzed by cytochrome P450 (CYP) isozymes and subsequent conjugation reactions.

Hepatic cytochrome P450 (CYP) enzymes play a significant role in the biotransformation of this compound, facilitating primary metabolic reactions such as O-demethylenation and N-dealkylation wikipedia.orgnih.gov. Two main overlapping pathways have been identified for the metabolism of related methylenedioxyamphetamines, which include this compound: demethylenation and N-dealkylation nih.gov.

Demethylenation, a process involving the cleavage of the methylenedioxy ring, is primarily catalyzed by CYP2D1/6 and CYP3A2/4. This reaction can also occur through CYP-independent mechanisms nih.gov. In humans, CYP1A2 has also been implicated in the demethylenation of related compounds like MDMA and MBDB nih.gov.

N-dealkylation, specifically N-demethylation, is another crucial Phase I metabolic pathway for this compound. This reaction is predominantly catalyzed by CYP1A2 in humans nih.gov. CYP450 enzymes are known for their broad oxidizing capabilities, catalyzing diverse reactions including N- and O-dealkylation mdpi.com.

The involvement of specific CYP isozymes in this compound's metabolism is summarized in the table below:

| Metabolic Pathway | Primary CYP Isozymes Involved (Human) | Role | Source |

| O-Demethylenation | CYP2D1/6, CYP3A2/4, CYP1A2 | Cleavage of the methylenedioxy ring | nih.gov |

| N-Dealkylation | CYP1A2 | Removal of alkyl groups from nitrogen (N-demethylation) | nih.gov |

Following Phase I metabolism, this compound and its Phase I metabolites undergo Phase II conjugation reactions, which further increase their hydrophilicity, facilitating excretion from the body nih.govstore-assets.comlongdom.orgslideshare.net. The major conjugation pathways identified include glucuronidation and sulfation nih.govstore-assets.comlongdom.org.

Glucuronidation is a prevalent Phase II conjugation reaction catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes longdom.orgslideshare.netsigmaaldrich.com. UGT enzymes transfer glucuronic acid from Uridine Diphosphate Glucuronic Acid (UDPGA) to the drug molecule or its Phase I metabolites, forming glucuronide conjugates longdom.org. This process typically targets hydroxyl, carboxyl, amino, and thiol functional groups, enhancing water solubility and promoting elimination via urine or bile longdom.orgsigmaaldrich.com.

Sulfation involves the transfer of a sulfate (B86663) group from 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) to the substrate molecule, yielding a sulfate conjugate longdom.orgsigmaaldrich.com. Sulfotransferase enzymes (SULTs) catalyze this reaction, commonly targeting phenolic and alcoholic hydroxyl groups, as well as amino and thiol functional groups longdom.org. Similar to glucuronidation, sulfation increases the water solubility of metabolites, aiding their renal excretion longdom.orgsigmaaldrich.com.

In Vitro Metabolite Identification and Characterization

In vitro research models are extensively utilized to elucidate the metabolic pathways and identify the metabolites of this compound. These systems provide controlled environments for studying drug biotransformation.

Various in vitro hepatic systems are employed for metabolite profiling of this compound and other drug candidates. These include human liver microsomes (HLM), S9 fractions, HepaRG cells, and human hepatocytes mdpi.comnih.govthermofisher.comthermofisher.com. These systems offer physiological relevance, experimental feasibility, and cost-efficiency, making them preferred choices for initial drug screening assays over purified enzymes mdpi.com.

Human Liver Microsomes (HLM) : Derived from the endoplasmic reticulum membranes of liver cells, HLM are enriched with Phase I enzymes, particularly various isoforms of cytochrome P450 (CYP) mdpi.comthermofisher.combioivt.com. They are commonly used for studying oxidative and hydroxylation reactions mdpi.com.

S9 Fraction : The S9 fraction is a supernatant of liver homogenates that contains both microsomes and cytosol. This allows for the study of both Phase I (e.g., CYP enzymes) and soluble Phase II enzymes (e.g., glucuronosyltransferases and sulfotransferases) mdpi.comthermofisher.combioivt.com. S9 fractions are suitable for evaluating a wide variety of Phase I and Phase II enzymes bioivt.com.

HepaRG Cells : These are human hepatoma cells that can differentiate into hepatocyte-like cells, offering a more complete cellular model for drug metabolism studies compared to subcellular fractions nih.gov. They are used alongside human hepatocytes for assessing metabolite formation nih.gov.

Research findings indicate that while HepaRG cells and human hepatocytes produce a lower number and relative abundance of glutathione (B108866) (GSH)-trapped reactive conjugates compared to microsomes and S9 fractions, these systems are valuable for comprehensive metabolite profiling nih.gov.

The detection and structural elucidation of this compound's Phase I and Phase II metabolites rely on advanced analytical techniques. Metabolites are identified by observing changes in their molecular weights compared to the parent compound and by analyzing their fragmentation patterns techniumscience.com.

Common methodologies include:

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been historically used for the identification of Phase I and II metabolites in biological samples like urine and liver microsomes nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS, particularly high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS), has become a preferred choice due to its high specificity, selectivity, and speed, providing accurate data for metabolite identification nih.govtechniumscience.commdpi.comescientificpublishers.com. LC-MS allows for the detection and identification of metabolites by extracting accurate protonated metabolite masses and analyzing fragmentation patterns techniumscience.commdpi.com.

Tandem Mass Spectrometry (MS/MS) : This technique is crucial for structural elucidation. Collision-induced dissociation (CID) patterns of protonated and deprotonated metabolites provide insights into their structures. While MS/MS allows for rapid identification of the conjugate type, determining the exact conjugation site may require additional techniques like Nuclear Magnetic Resonance (NMR) experiments nih.gov.

Metabolic Interactions with Co-Administered Compounds

The metabolic pathways of this compound, particularly those involving CYP enzymes, suggest a potential for interactions with co-administered compounds. The use of this compound (MDA) may lead to metabolic interactions with other drugs that are substrates for CYP2D6 nih.gov.

Amphetamine-type stimulants, which include this compound, can interact with other co-administered substances. Such interactions can alter drug exposure, potentially leading to increased toxicity or altered efficacy of either compound scirp.orgmdpi.com. For instance, the concomitant use of MDMA (which is metabolized to MDA) with other substances can lead to drug-drug interactions by affecting the activity of CYP2D6, CYP3A4, and CYP1A2 scielo.br. The risk and degree of these interactions can vary significantly depending on the specific compounds involved and their concentrations scirp.org.

Advanced Analytical Methodologies for Research Applications

Mass Spectrometry Applications in Tenamfetamine Research

High-Resolution Mass Spectrometry for Compound Identification

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the unambiguous identification and characterization of this compound due to its ability to provide accurate mass measurements and detailed fragmentation patterns. This compound has a molecular formula of CHNO and an exact mass of 179.094628657 Da nih.govnist.gov.

Ultra-high-performance liquid chromatography coupled to quadrupole/Orbitrap mass spectrometry (UHPLC-Q/Orbitrap) has been developed for high-throughput non-targeted screening of new psychoactive substances (NPS), including this compound, in various matrices such as food patsnap.com. This approach allows for the construction of accurate and efficient HRMS databases for compound identification patsnap.com.

A multi-targeted analytical workflow based on UHPLC-HRMS has been established for the screening of 235 small molecules, including this compound, in dried blood spots (DBS) and dried plasma spots (DPS) for doping control purposes researchgate.netnih.govacs.org. This method has been fully validated in accordance with ISO17025 and the requirements of the World Anti-Doping Agency (WADA) researchgate.netnih.govacs.org. It demonstrates that analytes, including this compound, are clearly distinguishable from the matrix, with limits of detection (LOD) ranging from 0.1 to 3.0 ng/mL researchgate.netnih.govacs.org. Stability studies conducted as part of this validation showed that most analytes, including this compound, remained stable for at least 24 hours at 50°C and for a minimum of three weeks at 25°C and 4°C researchgate.netnih.govacs.org. Gas chromatography-mass spectrometry (GC-MS) is also recognized as a preferred confirmatory method for this compound analysis custom-monoclonalantibody.com.

Table 1: Key Performance Parameters of UHPLC-HRMS for this compound Screening

| Parameter | Value/Range | Reference |

| Molecular Formula | CHNO | nih.govnist.gov |

| Exact Mass | 179.094628657 Da | nih.govnist.gov |

| LOD Range | 0.1–3.0 ng/mL | researchgate.netnih.gov |

| Stability (50°C) | ≥ 24 hours | researchgate.netnih.gov |

| Stability (25°C & 4°C) | ≥ 3 weeks | researchgate.netnih.gov |

| Validation Standard | ISO17025, WADA requirements | researchgate.netnih.gov |

Electrophoretic Methods for Characterization

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer distinct advantages for the characterization of chemical compounds like this compound due to their high resolving power, rapid analysis times, and minimal consumption of reagents and samples fiu.eduresearchgate.net. CE is particularly beneficial for chiral analysis, enabling efficient enantiomer separation without the need for derivatization or specialized columns unodc.org.

Capillary Electrophoresis with Ultraviolet Detection

Capillary electrophoresis with ultraviolet (UV) detection is a well-established method for the characterization and quantification of this compound. Early applications utilized CE with UV detection at 210 nm and 230 nm for the analysis of 3,4-methylenedioxyamphetamine (this compound) in bulk material nih.gov.

More recently, a method for the simultaneous screening and quantification of ten methylenedioxy-derivatives of amphetamine and phenethylamine (B48288), including this compound, in human whole blood has been developed using CE with diode array detection (DAD) nih.gov. This CE-DAD method employs an aqueous pH 2.5 phosphate (B84403) buffer, yielding peaks with good symmetry and reproducible migration times nih.gov. The method successfully resolves the ten amphetamines within 15 minutes, free from interference by biological matrices nih.gov. Compound identification is further confirmed by their characteristic UV spectra recorded with the DAD in the 190-350 nm range nih.gov.

A rapid, accurate, precise, reproducible, economical, and environmentally friendly CE method with diode array UV detection has also been reported for the routine analysis of this compound (MDA) and other amphetamines in seized drug samples nih.gov. This methodology utilizes a 32 cm x 50 µm capillary with a commercially available buffer kit and involves dynamic coating of the capillary surface to maintain a stable electroosmotic flow (EOF) at low pH nih.gov. The background electrolyte (BGE) consists of a 75 mM phosphate buffer at pH 2.5 nih.gov. This approach achieves baseline resolution of amphetamine, methamphetamine, this compound, MDMA, MDEA, and an internal standard (n-butylamphetamine) in less than 5 minutes nih.gov.

Table 2: Performance Characteristics of CE-UV/DAD for this compound Analysis

| Parameter | Performance/Value | Reference |

| Capillary Length/ID | 32 cm / 50 µm | nih.gov |

| Detection Wavelengths | 210 nm, 230 nm (bulk) | nih.gov |

| DAD Range (blood) | 190–350 nm | nih.gov |

| BGE (blood) | Aqueous pH 2.5 phosphate buffer | nih.gov |

| BGE (seized drugs) | 75 mM phosphate buffer (pH 2.5) | nih.gov |

| Separation Time (10 analytes) | 15 min | nih.gov |

| Separation Time (6 analytes) | < 5 min | nih.gov |

| Run-to-run Migration Time RSD | < 0.3% | nih.gov |

| Run-to-run Peak Area RSD | < 2.1% | nih.gov |

| Linear Dynamic Range | 0.003–0.10 mg/mL | nih.gov |

| Correlation Coefficients | > 0.9998 | nih.gov |

Portable CE instruments equipped with deep UV fluorescence detectors (excitation wavelength range 230-255 nm) have also demonstrated their utility for the in situ determination of illegal drugs, including this compound (MDA), in oral fluid samples researchgate.net.

Enantiomeric Analysis in Biological Matrices

This compound, like many amphetamine-type stimulants, possesses a chiral center, meaning it exists as two enantiomeric forms chemspider.comnih.gov. The enantioselective composition is of particular interest because the individual enantiomers can exhibit different pharmacological effects nih.gov. Therefore, the ability to separate and quantify these enantiomers in biological matrices is critical for comprehensive analysis.

Chiral Separation Techniques for this compound Enantiomers

Various chromatographic and electrophoretic techniques are employed for the chiral separation of this compound enantiomers.

Gas Chromatography (GC): Chiral GC methods can achieve direct separation using specialized chiral capillary columns. Alternatively, indirect methods involve derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on achiral stationary phases unodc.org. For instance, a method for the enantioselective analysis of this compound (MDA) and other amphetamines in whole blood involves liquid-liquid extraction, followed by derivatization with R-MTPCl. The resulting diastereomers are then separated by GC on an HP-5MS column and detected using selected ion monitoring mass spectrometry (SIM-MS) nih.govresearchgate.net. R-MTPCl is favored for its stability and efficacy in separating these analytes nih.gov.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns, particularly those with polysaccharide-based chiral stationary phases (CSPs), are widely used for enantiomer separation unodc.orgmdpi.com. These columns allow for differential recognition and retention of chiral species registech.com. Chiral separation can also be achieved on conventional achiral columns (e.g., C18) by converting enantiomers into diastereomers through pre-column derivatization, for example, using Marfey's reagent registech.comchromatographyonline.comrestek.com. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) utilizing a chiral column is another advanced technique for enantiomer separation in biological fluids such as urine, oral fluid, and blood nih.gov.

Capillary Electrophoresis (CE): CE is highly advantageous for chiral analysis as it can efficiently separate enantiomers without the need for derivatization or specialized columns unodc.org. This is achieved by incorporating chiral additives, such as hydroxyl-propyl beta-cyclodextrin, into the run buffer unodc.org.

Method Validation for Enantiomeric Purity Assessment

Validation of methods for assessing enantiomeric purity is essential to ensure the reliability and accuracy of the analytical results. These validation processes generally adhere to established compendial and regulatory guidelines registech.comchromatographyonline.com.

For the desired enantiomer (major component), validation parameters typically include:

Specificity: Ensuring the method accurately measures the target enantiomer without interference from other compounds or the matrix registech.comchromatographyonline.com.

Precision: Assessing the repeatability and reproducibility of the measurements. For the GC-EI-MS method for this compound enantiomers, repeatability and reproducibility were ≤15% Relative Standard Deviation (RSD) nih.gov.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range. The GC-EI-MS method for this compound showed linearity from 0.004 to 3 µg/g per enantiomer nih.gov.

Accuracy: Evaluating how close the measured values are to the true values. For the GC-EI-MS method, accuracy was within 91-115% nih.gov.

Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity registech.comchromatographyonline.com.

Analyte Stability: Assessing the stability of the enantiomers in the sample solution over time to prevent degradation or racemization chromatographyonline.com.

For the undesired enantiomer (minor component), in addition to the above parameters, sensitivity (e.g., limit of detection and limit of quantitation) is a critical aspect to evaluate registech.comchromatographyonline.com. Robustness, which evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, can be demonstrated during method development or as part of the validation process registech.comchromatographyonline.com. System suitability tests are implicitly performed during both method validation and routine analyses to ensure the analytical system is performing as expected registech.comchromatographyonline.com.

For UHPLC-HRMS methods, full validation according to ISO17025 and WADA requirements ensures that analytes are clearly distinguishable from the matrix, with LODs in the range of 0.1-3.0 ng/mL researchgate.netnih.govacs.org.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand, such as Tenamfetamine, when bound to a protein target, forming a stable complex. This technique is instrumental in assessing binding interactions and affinities.

Molecular docking simulations have been employed to evaluate the binding strength of this compound to various protein targets. For instance, in a study focusing on angiogenesis modulation, this compound, alongside its analogue midomafetamine, demonstrated superior binding strength to Vascular Endothelial Growth Factor (VEGF) when compared to Sorafenib, a known inhibitor. jddtonline.info The binding affinity in such studies is typically assessed by docking scores, where a lower score often indicates a higher binding affinity towards the active site of the protein. jddtonline.info Furthermore, in silico analyses have indicated that this compound exhibits a high bioactivity score as an enzyme inhibitor. jddtonline.info

The accurate estimation of ligand-receptor binding affinity is a cornerstone of computer-assisted drug discovery and structure-based drug design. nih.gov Binding affinity quantifies the strength of the interaction between a drug (ligand) and its target molecule, reflecting the likelihood and stability of their association. neurosnap.ai Factors influencing binding affinity include molecular shape, electrostatic interactions, hydrogen bonding, hydrophobicity, and van der Waals forces. neurosnap.ai

Table 1: Predicted Binding Strengths of this compound and Analogues to VEGF jddtonline.info

| Compound | Target | Relative Binding Strength (vs. Sorafenib) | Assessment Method |

| This compound | VEGF | Better | Glide Score |

| Midomafetamine | VEGF | Better | Glide Score |

| Piperonal (B3395001) | VEGF | Nearing | Glide Score |

Molecular docking studies facilitate the identification of specific amino acid residues within the target protein that are crucial for ligand binding. For this compound's interaction with VEGF, analyses of the best-docked complexes revealed that the compound interacts with the VEGF protein through hydrogen bond interactions with residues located in close proximity to the active site. jddtonline.info These interactions are essential for the correct orientation of inhibitors within the binding cavity. jddtonline.infonih.gov

Virtual screening, often leveraging molecular docking, is a powerful in silico tool for identifying potential modulators of various biological targets from large chemical libraries.

VEGF (Vascular Endothelial Growth Factor): An in silico approach, including molecular docking, has been successfully applied to screen this compound and its analogues for their potential inhibitory role against VEGF, a key factor in angiogenesis. jddtonline.info This demonstrates its utility in identifying compounds that could act as novel anti-angiogenesis agents. jddtonline.info Virtual screening coupled with molecular docking is widely used to identify potential inhibitors of VEGFR-2, a critical receptor in cancer pathogenesis. nih.govmdpi.com

Cyclooxygenase-II (COX-2): Computational approaches, including molecular docking and virtual screening, are extensively used to discover new natural or synthetic inhibitors for COX-2, an enzyme central to inflammatory responses. nih.govmdpi.com While specific direct studies on this compound's modulation of COX-2 were not detailed, the methodology highlights the applicability of these techniques to structurally related compounds or for identifying novel inhibitors that could include compounds like this compound if screened. nih.govdrugbank.comnih.gov

Dihydrofolate Reductase (DHFR): Molecular docking studies have investigated the interaction of amphetamine, a compound structurally related to this compound (3,4-methylenedioxyamphetamine), with dihydrofolate reductase. nih.govwikipedia.orgtmrjournals.com These studies compared the binding of amphetamine derivatives to known DHFR inhibitors like methotrexate, revealing that amphetamine exhibited a binding affinity slightly lower than that of methotrexate. tmrjournals.com Virtual screening, docking, and molecular dynamics simulations are also employed to design drugs targeting DHFR, for instance, from Yersinia pestis, emphasizing the role of in silico methods in developing novel therapeutic agents. nih.govnih.gov

Table 2: Docking Results for Amphetamine and Methotrexate with Dihydrofolate Reductase tmrjournals.com

| Ligand | Target | Free Energy of Binding (∆G) (kcal/mol) | Inhibition Constant (Ki) (µM) |

| Amphetamine | DHFR | -6.87 to -7.71 | 5.18 to 9.15 |

| Methotrexate | DHFR | -8.78 | 0.363 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique that provides insights into the dynamic behavior of molecular systems over time. Unlike static docking poses, MD simulations allow for the exploration of conformational changes and the stability of protein-ligand complexes in a more realistic environment. nih.govfrontiersin.org

MD simulations are critical for understanding the dynamic nature of protein-ligand interactions and assessing the stability of the formed complexes. nih.govfrontiersin.orgnih.govnih.gov In the context of this compound, molecular dynamics simulations have been utilized to study its interaction with cytochrome P450 2D6 (CYP2D6) protein models. molaid.com These simulations are valuable for predicting substrate binding orientations and identifying potential sites of oxidation on the molecule. molaid.com

MD simulations can reveal conformational transitions within proteins upon ligand binding, demonstrating how proteins adjust to optimize their interactions with ligands. sgul.ac.ukbiorxiv.org The stability of protein-ligand complexes during MD simulations can be quantitatively assessed by analyzing various parameters, including the radius of gyration (Rg) and solvent accessible surface area (SASA), which indicate the compactness and structural changes of the protein. frontiersin.org

Advanced In Silico Approaches

Beyond conventional docking and MD simulations, advanced in silico methodologies are continuously being developed and applied to enhance the understanding of drug-target interactions. These include integrated computational workflows and the application of machine learning.

The combination of computational biophysics methods, such as molecular modeling, with neurobiological procedures offers a comprehensive approach to provide structural context for novel psychoactive substances and their functional properties at molecular targets. sgul.ac.uk Furthermore, integrated computational strategies, including high-throughput virtual screening, molecular dynamics, and quantum mechanics, are employed for the identification of potent inhibitors against complex targets like COX-2. nih.gov Density Functional Theory (DFT) analysis is also used in conjunction with MD simulations for computational validation, ensuring stable performance and accurate predictions. nih.gov

Emerging advanced approaches include the development of methods to compute three-dimensional Quantitative-Structure-Kinetics relationships (QSKRs) and the application of COMparative BINding Energy (COMBINE) analysis to predict kinetic parameters like association and dissociation rates. uni-heidelberg.de The field is also witnessing the rise of deep learning methods, particularly structure-based approaches utilizing Graph Neural Networks (GNNs) and 3D Convolutional Neural Networks (3D-CNNs), for predicting drug-target affinity based on the intricate 3D structures of drug-target complexes. frontiersin.org

Network Pharmacology for Multitarget and Multipathway Analysis

Network pharmacology represents a significant paradigm shift in drug discovery, moving away from the traditional "one-target, one-drug" approach to a "multicomponent, network target" model. wikipedia.orgwikipedia.org This interdisciplinary field integrates principles from pharmacology, systems biology, and network analysis to investigate the complex interactions between drugs, their targets, and biological systems. wikipedia.org By utilizing computational tools and network analysis algorithms, network pharmacology aims to identify drug targets, predict drug-drug interactions, and elucidate signaling pathways within the intricate biochemical reaction networks of the body. wikipedia.org This approach is particularly valuable for understanding diseases, such as neurodegenerative disorders, cancer, and cardiovascular conditions, which often involve complex biological machinery and multiple interacting pathways, making single-target strategies less effective. wikipedia.orgmims.com

This compound, as a compound known to exert its effects through the modulation of multiple monoamine neurotransmitter systems (serotonin, norepinephrine (B1679862), and dopamine) and interaction with 5-HT2 receptors, inherently exhibits polypharmacology. wikidata.orgguidetopharmacology.orgwikipedia.org While the current literature does not present dedicated network pharmacology studies specifically detailing this compound's comprehensive multitarget and multipathway analysis, the compound's known mechanism of action makes it a suitable candidate for such investigations. A network pharmacology approach could provide a holistic understanding of how this compound perturbs biological networks, potentially revealing its full spectrum of pharmacological effects and interactions. Such studies could computationally map its interactions with various proteins, identify affected signaling pathways, and predict its broader impact on physiological processes, aligning with the growing recognition that drugs often interact with multiple receptors to achieve their therapeutic or other effects. wikipedia.org

Computational Approaches for Predicting Biological Activities

Computational approaches play a pivotal role in predicting the biological activities of chemical compounds, thereby accelerating the drug discovery process. These methods encompass various techniques, including molecular modeling, cheminformatics, virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning/artificial intelligence (AI/ML). sci-hub.sewikidoc.orgsciforum.net These in silico technologies enable researchers to predict and optimize the properties of potential drug candidates, decipher intricate molecular interactions, and expedite the laborious lead compound discovery process. sci-hub.se

Molecular Docking Studies Molecular docking is a computational technique used to predict how small molecules, such as drugs, bind to specific receptor proteins or enzymes. sci-hub.sesciforum.net This method helps visualize and identify key interactions between the ligand (drug) and its target, guiding the design of compounds with enhanced activity or selectivity. sci-hub.sesciforum.net

A study investigating the inhibitory role of piperonal and its analogues against Vascular Endothelial Growth Factor (VEGF) utilized molecular docking analysis, including this compound. VEGF is a major regulator of angiogenesis, a process crucial for tumor growth. The study employed Glide Schrödinger for molecular docking and assessed binding affinity using the Glide score.

The docking results indicated that this compound exhibited better binding strength when compared to Sorafenib, a known angiogenesis inhibitor. The study also provided bioactivity scores, classifying this compound as having a high score for enzyme inhibition.

The following table summarizes the molecular docking results for this compound and its analogue against VEGF, in comparison to Sorafenib:

| Compound | Target Protein | Docking Score (Glide Score) | Bioactivity Score (Enzyme Inhibitor) |

| This compound | VEGF | Higher (better binding) | Highest |

| Midomafetamine | VEGF | Higher (better binding) | - |

| Sorafenib | VEGF | Lower (comparative) | - |

| Note: "Higher" indicates a more favorable (more negative) docking score, signifying stronger binding affinity. |

Other Computational Approaches Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in modern drug discovery, establishing mathematical relationships between the molecular structures of compounds and their biological activities. sciforum.net QSAR models can predict various parameters, including pharmacokinetic properties (e.g., oral bioavailability, plasma protein binding) and potential toxicities, guiding the optimization of drug candidates. sciforum.net

Artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools, revolutionizing drug discovery by enabling rapid and effective analysis of vast volumes of biological and chemical data. AI/ML algorithms can predict drug-target interactions, compound properties, and efficacy, and are increasingly used for virtual screening of large compound libraries to identify promising candidates.

While these advanced computational methods are widely applied in drug discovery, specific detailed research findings focusing solely on this compound using comprehensive QSAR analysis or advanced AI/ML predictive models for its various biological activities were not identified in the current literature. However, given this compound's known interactions and the availability of its structural data, these computational approaches could be valuable for future in-depth investigations into its pharmacological profile and potential therapeutic applications.

Emerging Research Directions and Future Perspectives

Development of Novel Methodological Frameworks for Tenamfetamine Research

The advancement of analytical techniques is crucial for comprehensive this compound research, enabling more precise detection, quantification, and characterization. Novel methodological frameworks are being developed to enhance the sensitivity, specificity, and efficiency of studies involving this compound and its derivatives.

One such development includes new screening methods for amphetamines, utilizing techniques like dansyl chloride derivatization coupled with cartridge fluorescence. This approach offers a distinct specificity compared to conventional immunochemical methods. nih.gov Furthermore, advancements in extraction and detection are exemplified by the application of dispersive liquid-liquid microextraction (DLLME) combined with liquid chromatography—tandem mass spectrometry (LC-MS/MS) for quantifying amphetamine derivatives in biological samples such as oral fluid. This method is noted for its speed, simplicity, cost-effectiveness, and ecological benefits. researchgate.net

Gas chromatography, particularly with flame ionizing detection, has also been developed and validated for the qualitative and quantitative analysis of amphetamines. clinmedjournals.org For rapid screening of seized substances, Fourier Transform Middle Infrared Spectroscopy (FTIR) equipped with an Attenuated Total Reflectance (ATR) accessory provides a useful and direct sample measurement method with minimal preparation. scribd.com High-throughput non-targeted screening strategies, often employing techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap mass spectrometry (UHPLC-Q/Orbitrap), are being established to identify new psychoactive substances, including amphetamine analogues. patsnap.com These analytical innovations collectively contribute to a more robust and efficient landscape for this compound research.

Integration of Omics Technologies in Understanding Molecular Mechanisms

The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—represents a significant frontier in elucidating the molecular mechanisms underlying the effects of this compound. While direct omics studies specifically on this compound are emerging, the broader field of drug response and neuropharmacology increasingly relies on these high-throughput approaches.

Computational analysis plays a pivotal role in integrating diverse genomic data to understand cellular responses to drugs. This allows for the construction of molecular models that incorporate known downstream effects of drug-targeted receptor molecules, paving the way for more informed research directions. nih.gov The concept of systems biology, which aims to understand biological systems as a whole rather than individual components, is increasingly being applied in drug research, including the analysis of QSAR models and predicted toxic effects of compounds. scribd.com The advent of novel high-throughput technologies provides unprecedented opportunities to characterize patient tissues at various molecular levels, thereby facilitating a paradigm shift towards more personalized and detailed investigations of drug actions. nih.gov This integration is essential for a comprehensive understanding of how this compound interacts with biological systems, influencing gene expression, protein function, and metabolic pathways.

Theoretical Advancement in Structure-Activity Relationship Prediction and Modeling

Theoretical advancements in structure-activity relationship (SAR) prediction and computational modeling are critical for rational drug design and understanding the pharmacological profiles of this compound and its analogues. Quantitative Structure-Activity Relationship (QSAR) studies are actively exploring the influence of different molecular configurations, such as R and S enantiomers, on the activity of amphetamine derivatives. These studies highlight the importance of electronic features of the benzene (B151609) ring in determining SAR. researchgate.net

Computational modeling and drug design approaches are instrumental in accelerating the drug discovery process and reducing associated costs. mdpi.com Molecular docking studies provide valuable insights into the binding interactions of amphetamine derivatives with various receptors, including serotonin (B10506) transporters (SERT), norepinephrine (B1679862) transporters (NET), and histamine (B1213489) H3 receptors (H3R), offering rational binding models. mdpi.com

Interdisciplinary Research in Chemical Biology and Neuroscience to Elucidate Complex Interactions

Interdisciplinary research, particularly at the intersection of chemical biology and neuroscience, is fundamental to unraveling the complex interactions of this compound within the central nervous system. This compound's known actions as a serotonergic 5-HT2A receptor agonist and its ability to release monoamines by interacting with plasmalemmal transporters underscore the need for a multifaceted research approach. ncats.io

Amphetamines, including this compound, increase synaptic levels of key biogenic amines such as dopamine (B1211576), norepinephrine, and serotonin through various mechanisms, and can enter presynaptic neurons via dopamine transporters. mdpi.comnih.gov Research into novel amphetamine derivatives as multitarget agents, which can modulate SERT, NET, and H3 receptors, exemplifies the chemical biology aspect of this interdisciplinary field, with molecular docking studies providing structural insights into these interactions. mdpi.com

The neurotoxic effects observed with amphetamines, linked to their impact on dopaminergic and serotonergic neurons, represent a significant area for continued investigation through interdisciplinary efforts. nih.govnih.gov Furthermore, computational modeling of drug responses is being applied to neuroscience, integrating genomic data to understand cellular responses to drugs and to predict optimal therapeutic strategies. nih.gov The comparative analysis of this compound's effects with other compounds, such as MDMA, reveals that this compound exhibits a higher affinity for 5-HT2A receptors, contributing to its more pronounced psychedelic effects. wikidoc.org This highlights the importance of combining chemical structural analysis with neuropharmacological studies to fully elucidate the behavioral and physiological outcomes of this compound's interactions.

Q & A

Q. What are the primary neurotransmitter systems influenced by Tenamfetamine, and how do researchers evaluate these effects experimentally?

this compound primarily affects dopamine and norepinephrine systems due to its structural similarity to amphetamines. Researchers use in vitro receptor binding assays and microdialysis in animal models to measure neurotransmitter release dynamics. For example, competitive inhibition studies with selective reuptake inhibitors can isolate its mechanism of action .

Q. What analytical techniques are validated for detecting this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in urine, blood, or wastewater. Immunoassay-based rapid tests (e.g., ELISA) with cross-reactivity validated at 500 ng/mL thresholds are used for preliminary screening, though confirmatory testing is required to avoid false positives .

Q. How does this compound’s chemical structure determine its pharmacological profile?

this compound’s 3,4-methylenedioxy substitution on the phenyl ring enhances serotonin receptor affinity compared to amphetamine, while its α-methyl group prolongs metabolic stability. Computational modeling (e.g., molecular docking studies) and comparative in vivo assays with structural analogs (e.g., MDMA) clarify these structure-activity relationships .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s long-term neurocognitive effects across studies?

Contradictions often arise from variations in dosing regimens, species-specific metabolism, and behavioral assay sensitivity. A meta-analysis approach, as outlined in systematic review protocols for amphetamine-type stimulants, should adjust for covariates like co-occurring substance use and employ standardized neurocognitive batteries (e.g., Morris water maze for spatial memory) .

Q. What experimental designs address the ethical and methodological challenges of studying this compound’s abuse potential in human populations?

Double-blind, placebo-controlled trials with strict inclusion criteria (e.g., no prior stimulant use disorder) are critical. Ecological momentary assessment (EMA) tools can capture real-time craving and consumption patterns, while fMRI studies correlate neural reward pathways (e.g., ventral striatum activation) with self-reported outcomes .

Q. How do researchers model the environmental prevalence of this compound use in epidemiological studies?

Wastewater-based epidemiology (WBE) is a non-invasive method to estimate community-level consumption. Samples are analyzed via LC-MS/MS, normalized to population size and flow rates. Recent WBE data from Australia showed a decline in this compound detection, highlighting the need for longitudinal sampling to account for seasonal and policy-driven fluctuations .

Methodological Considerations

Q. What statistical approaches are recommended for cross-study comparisons of this compound’s behavioral outcomes?

Mixed-effects models account for heterogeneity in study designs (e.g., dosing, species). Sensitivity analyses should test robustness against outliers, and Bayesian frameworks can integrate prior data from related compounds (e.g., MDMA) to improve power in underpowered studies .

Q. How do researchers validate this compound’s purity in experimental samples?

High-resolution nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) with flame ionization detection confirm chemical identity. Purity thresholds (>98%) are critical for in vivo studies to exclude confounding effects from synthesis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。